molecular formula C10H12O2 B3211005 2-(2-Ethoxyphenyl)acetaldehyde CAS No. 1082435-71-9

2-(2-Ethoxyphenyl)acetaldehyde

Cat. No.: B3211005
CAS No.: 1082435-71-9
M. Wt: 164.2 g/mol
InChI Key: MWIHVEOSCANMMH-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)acetaldehyde is an organic compound with the molecular formula C10H12O2. It is an aromatic aldehyde featuring an ethoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Ethoxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-(2-ethoxyphenyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method includes the Friedel-Crafts acylation of ethoxybenzene followed by reduction of the resulting ketone to the corresponding aldehyde.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes that ensure high yield and purity. These methods often utilize metal catalysts and controlled reaction conditions to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Nucleophilic Addition: It reacts with nucleophiles like alcohols to form hemiacetals and acetals under acidic conditions.

    Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones to form β-hydroxy aldehydes or ketones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acid Catalysts: Hydrochloric acid, sulfuric acid for acetal formation.

Major Products Formed

    Oxidation: 2-(2-Ethoxyphenyl)acetic acid.

    Reduction: 2-(2-Ethoxyphenyl)ethanol.

    Nucleophilic Addition: Hemiacetals and acetals.

    Condensation: β-Hydroxy aldehydes or ketones.

Scientific Research Applications

2-(2-Ethoxyphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block in the synthesis of biologically active molecules.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)acetaldehyde involves its reactivity as an aldehyde. The carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its participation in various chemical reactions, such as nucleophilic addition and condensation. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

2-(2-Ethoxyphenyl)acetaldehyde can be compared with other aromatic aldehydes, such as:

    Benzaldehyde: Lacks the ethoxy group, making it less reactive in certain nucleophilic addition reactions.

    2-Methoxybenzaldehyde: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and physical properties.

    4-Ethoxybenzaldehyde: The position of the ethoxy group on the benzene ring can affect the compound’s reactivity and the types of reactions it undergoes.

The presence of the ethoxy group in this compound imparts unique reactivity and properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2-ethoxyphenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-12-10-6-4-3-5-9(10)7-8-11/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIHVEOSCANMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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